molecular formula C18H18Cl3FN4OS B1191559 AFX-9901

AFX-9901

Cat. No.: B1191559
Attention: For research use only. Not for human or veterinary use.
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Description

AFX-9901 (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. This compound features a benzene ring substituted with bromine, chlorine, and boronic acid functional groups, contributing to its unique physicochemical and biological properties .

Properties

Molecular Formula

C18H18Cl3FN4OS

Appearance

Solid powder

Synonyms

AFX9901;  AFX-9901;  AFX 9901; ; NONE

Origin of Product

United States

Comparison with Similar Compounds

Key Properties:

  • Log Po/w (XLOGP3): 2.15 (indicating moderate lipophilicity)
  • Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous solutions, classified as "soluble" .
  • Synthetic Accessibility: Rated 2.07, indicating a moderately complex synthesis pathway involving palladium-catalyzed cross-coupling in tetrahydrofuran/water at 75°C for 1.33 hours .

AFX-9901’s structural complexity and halogen substituents make it a candidate for pharmaceutical applications, particularly in Suzuki-Miyaura reactions for synthesizing biaryl compounds.

Comparison with Similar Compounds

This compound belongs to a class of halogenated arylboronic acids. Below is a systematic comparison with structurally analogous compounds (similarity scores: 0.71–0.87) .

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Score Log Po/w (XLOGP3) Solubility (mg/mL)
This compound C₆H₅BBrClO₂ 235.27 Br, Cl, B(OH)₂ 1.00 2.15 0.24
(3-Bromo-5-chlorophenyl)boronic acid C₆H₅BBrClO₂ 235.27 Br, Cl, B(OH)₂ 0.87 2.15 0.24
(6-Bromo-2,3-dichlorophenyl)boronic acid C₆H₄BBrCl₂O₂ 270.27 Br, 2Cl, B(OH)₂ 0.83 2.78 0.18
(2-Chloro-5-fluorophenyl)boronic acid C₆H₅BClFO₂ 173.37 Cl, F, B(OH)₂ 0.71 1.92 0.35

Key Findings:

Structural Analogues :

  • (3-Bromo-5-chlorophenyl)boronic acid shares the same molecular formula and substituent positions as this compound but differs in isomerism, resulting in identical Log Po/w and solubility .
  • (6-Bromo-2,3-dichlorophenyl)boronic acid has additional chlorine substituents, increasing molecular weight and lipophilicity (Log Po/w = 2.78) but reducing solubility to 0.18 mg/mL .

Functional Differences :

  • Halogen Effects : Fluorine in (2-Chloro-5-fluorophenyl)boronic acid enhances solubility (0.35 mg/mL) but reduces BBB permeability compared to this compound .
  • Synthetic Complexity : this compound’s synthesis requires precise palladium catalysis, whereas fluorine-containing analogues often use milder conditions.

Discussion:

  • Bioavailability : this compound and its bromo-chloro analogue exhibit high GI absorption, whereas dichloro-substituted compounds show reduced permeability due to increased molecular bulk .
  • Safety : this compound lacks CYP inhibition or P-gp substrate activity, making it safer than the fluorinated analogue, which inhibits CYP enzymes .

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